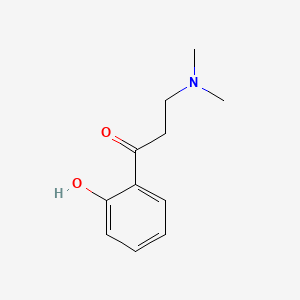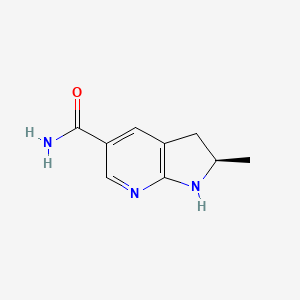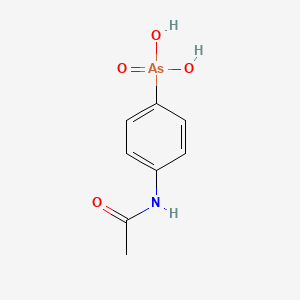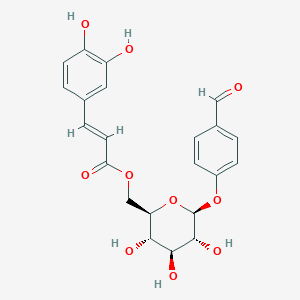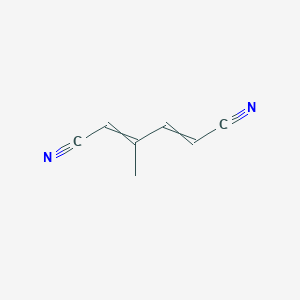
3-Methylhexa-2,4-dienedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylhexa-2,4-dienedinitrile is a chemical compound with the molecular formula C7H6N2. It is characterized by the presence of two nitrile groups attached to a hexadiene backbone, with a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexa-2,4-dienedinitrile typically involves the reaction of 3-methylhexa-2,4-diene with a nitrile source under specific conditions. One common method involves the use of tetracyanoethylene in dichloromethane at room temperature, which produces the desired dinitrile compound . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high yield. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylhexa-2,4-dienedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The diene backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include amines, substituted dienes, and various oxidized derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
3-Methylhexa-2,4-dienedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylhexa-2,4-dienedinitrile involves its interaction with specific molecular targets The nitrile groups can form strong interactions with nucleophiles, leading to various chemical transformations
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylhexa-2,4-diene: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
2,4-Hexadienedinitrile: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness
3-Methylhexa-2,4-dienedinitrile is unique due to the presence of both nitrile groups and a methyl group on the diene backbone. This combination enhances its reactivity and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1789-45-3 |
|---|---|
Formule moléculaire |
C7H6N2 |
Poids moléculaire |
118.14 g/mol |
Nom IUPAC |
3-methylhexa-2,4-dienedinitrile |
InChI |
InChI=1S/C7H6N2/c1-7(4-6-9)3-2-5-8/h2-4H,1H3 |
Clé InChI |
RIMIOHDYJFNKSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC#N)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
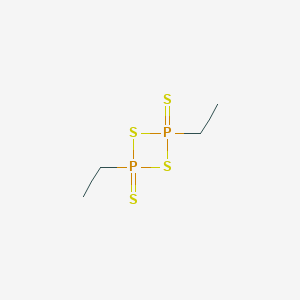
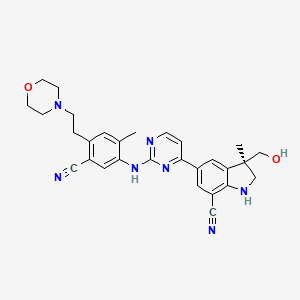
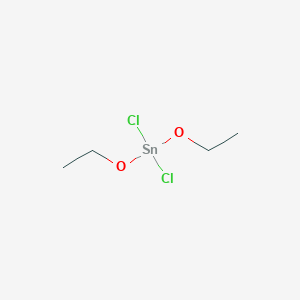
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
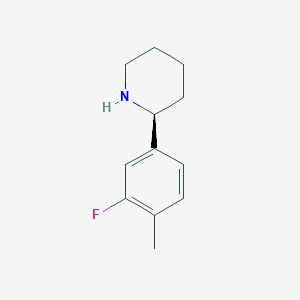
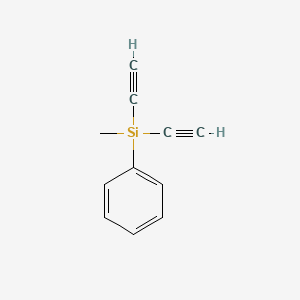


![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
